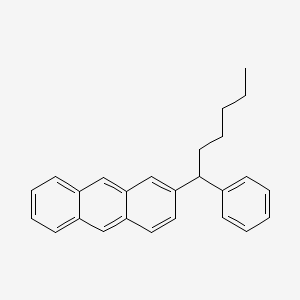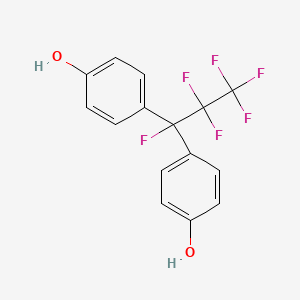
4,4'-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of hexafluoropropane and diphenol groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol typically involves the reaction of hexafluoropropane derivatives with phenolic compounds. One common method includes the reaction of 1,1,1,3,3,3-hexafluoropropane with phenol in the presence of a catalyst such as trivalent chromium supported on carbon . The reaction is carried out at elevated temperatures ranging from 250-400°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. The process may also include purification steps such as distillation and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenolic groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Mecanismo De Acción
The mechanism by which 4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol exerts its effects involves interactions with various molecular targets. The hexafluoropropane group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenolic groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological activity and chemical reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: Similar in structure but with different fluorination patterns.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains amino groups instead of phenolic groups.
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with a hydroxyl group instead of phenolic groups.
Uniqueness
4,4’-(1,2,2,3,3,3-Hexafluoropropane-1,1-diyl)diphenol is unique due to its specific fluorination pattern and the presence of both hexafluoropropane and diphenol groups. This combination imparts distinct chemical properties, such as high stability, reactivity, and the ability to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
791617-67-9 |
|---|---|
Fórmula molecular |
C15H10F6O2 |
Peso molecular |
336.23 g/mol |
Nombre IUPAC |
4-[1,2,2,3,3,3-hexafluoro-1-(4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C15H10F6O2/c16-13(14(17,18)15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H |
Clave InChI |
QEQQAFXMPDXVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(C(F)(F)F)(F)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


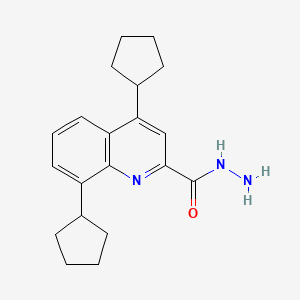
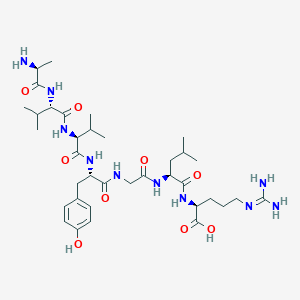
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
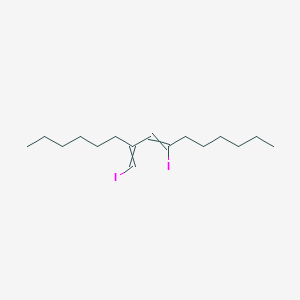
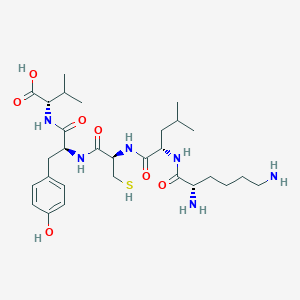
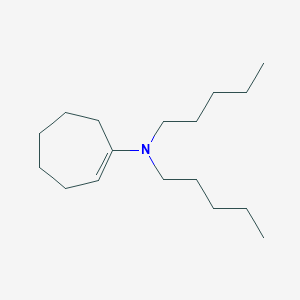
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)

![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)
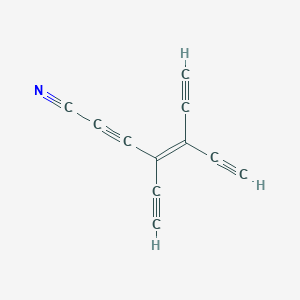
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)

